4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Description
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO2/c1-5-4-6(8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 |
InChI Key |
CNOPGJKFGDUVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Fluorination and Nitration Sequence
A common approach is to start from 2,5-dichlorotoluene or similar methyl-substituted benzene derivatives, which undergo fluorination to replace chlorine atoms with fluorine, followed by nitration to introduce the nitro group.
- Step 1: Fluorination
2,5-Dichlorotoluene is reacted with fluorinating agents (such as potassium fluoride or sulfur tetrafluoride in the presence of solvents or phase transfer catalysts) to yield 2,5-difluorotoluene intermediates. - Step 2: Nitration
The difluorotoluene is then nitrated using nitrating agents (e.g., nitric acid/sulfuric acid mixtures) under controlled conditions to afford 4-(difluoromethyl)-2-methyl-1-nitrobenzene.
This two-step method is industrially favored for its relative simplicity and scalability, with optimization focusing on reaction temperature, reagent ratios, and solvent choice to maximize yield and purity.
Deoxyfluorination of Aldehyde Precursors
An alternative and highly selective method involves the deoxyfluorination of aromatic aldehydes to introduce the difluoromethyl group directly:
- Starting from 4-nitro-2-methylbenzaldehyde, treatment with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (HF) solvent at subambient temperatures leads to the conversion of the aldehyde group (-CHO) to a difluoromethyl group (-CF2H).
- This process is notable for proceeding under mild conditions with high yields and purity, and it tolerates various substituents including methyl and nitro groups on the aromatic ring.
- The reaction can be conducted at near ambient pressure, enhancing safety and economic viability for scale-up.
Carbanion and Difluoroenolate Intermediates
Recent research has explored the generation of difluorobenzyl carbanions and difluoroenolates from pentafluorinated precursors, which upon protonation yield difluoromethyl-substituted nitrobenzenes:
- The reaction of 1,1,1,3,3-pentafluoro-3-(4-nitrophenyl)propane-2,2-diol with potassium carbonate in dimethyl sulfoxide (DMSO) at 65 °C produces 4-(difluoromethyl)-1-nitrobenzene through slow protonation of the carbanion intermediate.
- Substitution of H2O with D2O in the reaction allows for the synthesis of deuterated analogues, demonstrating the method's utility in isotopic labeling.
- Computational studies support a concerted fragmentation mechanism for the formation of formaldehyde, which participates in hydroxymethylation steps relevant to difluoromethyl group formation.
Comparative Data Table of Preparation Methods
Research Discoveries and Mechanistic Insights
- The deoxyfluorination process with SF4 and HF is notable for its mildness and efficiency, allowing the transformation of aromatic aldehydes bearing electron-withdrawing groups like nitro without harsh conditions or extensive side reactions.
- The generation of difluorobenzyl carbanions and their protonation to yield difluoromethylated nitrobenzenes provides a novel synthetic handle for isotopic labeling and mechanistic studies, supported by density functional theory (DFT) calculations confirming the energetics of key intermediates.
- Industrial fluorination methods optimize the use of phase transfer catalysts and solvent systems to improve the selectivity of fluorine substitution on aromatic rings, balancing reactivity and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of 4-(Difluoromethyl)-2-methyl-1-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-2-methyl-1-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their properties:
*Physical state inferred from analogues in and .
Electron Effects and Reactivity
- Nitro Group Reactivity : The nitro group in this compound is meta-directing, but steric hindrance from the methyl group at position 2 may slow electrophilic substitution. Comparatively, 4-chloro-2,3-difluoro-1-nitrobenzene () has higher electron-withdrawing capacity due to chlorine and fluorine, accelerating reduction reactions (e.g., using SnCl₂, as in ).
- Fluorine Influence: The difluoromethyl group (CF₂H) enhances lipophilicity and metabolic stability compared to non-fluorinated analogues . For example, replacing CF₂H with CH₃ (as in non-fluorinated derivatives) reduces resistance to oxidative degradation.
Physicochemical Properties
- Solubility : Fluorine and nitro groups reduce aqueous solubility. However, the methyl group in the target compound slightly increases hydrophobicity versus 1,3-difluoro-2-methyl-4-nitrobenzene (), which has fewer hydrophobic substituents.
- Stability : The difluoromethyl group resists hydrolysis better than esters or ethers (e.g., 4-chloro-1-ethoxy-2-nitrobenzene in ), making the target compound suitable for long-term storage.
Biological Activity
4-(Difluoromethyl)-2-methyl-1-nitrobenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, discussing its mechanisms of action, toxicity profiles, and potential applications in medicinal chemistry.
- Molecular Formula : C9H8F2N2O2
- Molecular Weight : 216.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group may facilitate electron-withdrawing properties, enhancing the compound's reactivity and affinity for biological macromolecules.
Interaction Studies
Recent studies have indicated that this compound exhibits potential as an inhibitor in various biochemical pathways. Its interaction with histone deacetylases (HDACs) has been a focal point, as fluorinated compounds often demonstrate altered binding affinities compared to their non-fluorinated counterparts .
Cytotoxicity
Research has demonstrated that this compound displays cytotoxic effects against certain cancer cell lines. For instance, in vitro studies showed that this compound inhibited the proliferation of colon cancer cells with an IC50 value of approximately 5.59 μM, indicating moderate potency .
Acute Toxicity
The acute toxicity profile of this compound has been evaluated in various animal models. The median lethal dose (LD50) values suggest a moderate level of toxicity, which necessitates caution in handling and application .
Study on Anticancer Activity
A study published in Nature Communications explored the effects of various difluoromethylated compounds on cancer cell lines. It was found that this compound exhibited selective cytotoxicity towards MV4-11 cells, suggesting its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition Study
Another investigation focused on the inhibition of HDACs by fluorinated compounds, including this compound. The results indicated that the compound could effectively inhibit HDAC activity, contributing to its potential as an anticancer agent through epigenetic modulation .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 5.59 | HDAC inhibition | Moderate cytotoxicity against cancer cells |
| 4-Fluoro-3-nitrotoluene | 3.85 | DNA intercalation | Higher potency but different mechanism |
| 3-(Trifluoromethyl)aniline | 6.20 | Protein kinase inhibition | Similar structure but varied activity |
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, and how can purity be validated?
- Synthesis : A plausible route involves nucleophilic substitution of a bromomethyl precursor (e.g., 4-(bromomethyl)-2-methyl-1-nitrobenzene) using difluoromethylating agents like sodium difluoromethanesulfinate. Alternative strategies may include direct fluorination of methyl groups under controlled conditions .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms structural integrity, while mass spectrometry (MS) ensures molecular weight accuracy .
Q. How does the difluoromethyl group affect the compound’s electronic properties compared to non-fluorinated analogs?
- The difluoromethyl group exerts strong electron-withdrawing inductive effects, reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at meta/para positions relative to the nitro group. Computational tools (e.g., density functional theory) can model charge distribution and predict reaction sites using SMILES/InChI descriptors .
Q. What safety protocols are essential for handling fluorinated nitroaromatic compounds like this in the lab?
- Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential mutagenicity (observed in structurally similar nitroaromatics). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for fluorinated nitroaromatics be resolved?
- Strategies :
- Perform variable-temperature NMR to assess dynamic effects (e.g., conformational changes).
- Cross-reference with crystallographic data from the Cambridge Structural Database (CSD) to validate spatial arrangements.
- Use high-resolution MS to confirm molecular formulas and isotopic patterns .
Q. What computational approaches predict regioselectivity in reactions involving this compound?
- Methods :
- Molecular docking simulations (e.g., AutoDock Vina) to study interactions with enzymes or receptors.
- Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites.
- Leverage databases like PubChem and DSSTox for comparative reactivity studies of fluorinated analogs .
Q. What experimental designs elucidate the biological implications of the nitro group in fluorinated benzene derivatives?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
